molecular formula C18H28N2O2S B5971457 3,3'-thiobis(N,N-diallylpropanamide)

3,3'-thiobis(N,N-diallylpropanamide)

Cat. No. B5971457
M. Wt: 336.5 g/mol
InChI Key: MHNLWCKTVUKEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

'3,3'-thiobis(N,N-diallylpropanamide)', commonly known as TDP, is a synthetic compound that has gained significant attention in the field of scientific research. TDP is a sulfur-containing molecule that has been found to have various biological activities, making it a promising candidate for various applications.

Scientific Research Applications

TDP has been studied extensively for its biological activities. It has been found to have antioxidant, anti-inflammatory, and antimicrobial properties. TDP has also been found to have potential in treating neurodegenerative diseases, cancer, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of TDP is not fully understood. However, it is believed that TDP exerts its biological activities through the modification of thiol groups in proteins. TDP can form covalent bonds with thiol groups, leading to changes in protein structure and function.
Biochemical and Physiological Effects:
TDP has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. TDP has also been found to have neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. Additionally, TDP has been shown to inhibit the growth of cancer cells and reduce the risk of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TDP in lab experiments is its stability and compatibility with various biological systems. TDP is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using TDP is its potential toxicity at high concentrations. Therefore, careful consideration should be given to the dosage and concentration used in experiments.

Future Directions

There are several future directions for TDP research. One area of interest is the development of TDP-based drugs for the treatment of neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of TDP and its potential side effects. Finally, the development of novel synthesis methods for TDP may lead to the discovery of new compounds with improved biological activities.
Conclusion:
In conclusion, TDP is a promising compound with various biological activities. Its stability and compatibility with biological systems make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in treating various diseases.

Synthesis Methods

TDP is synthesized through a multistep process involving the reaction of allylamine with thiourea followed by the reaction with acryloyl chloride. The final product is purified through crystallization and recrystallization to obtain a pure compound.

properties

IUPAC Name

3-[3-[bis(prop-2-enyl)amino]-3-oxopropyl]sulfanyl-N,N-bis(prop-2-enyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S/c1-5-11-19(12-6-2)17(21)9-15-23-16-10-18(22)20(13-7-3)14-8-4/h5-8H,1-4,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNLWCKTVUKEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)CCSCCC(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-sulfanediylbis[N,N-di(prop-2-en-1-yl)propanamide]

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